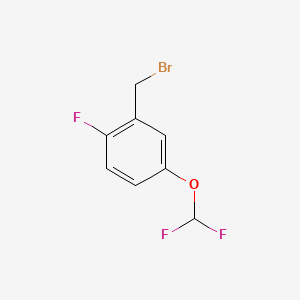

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene

Description

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. This compound is characterized by the presence of a bromomethyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Properties

IUPAC Name |

2-(bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQMYENSWWJQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(difluoromethoxy)-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

Medicine: It serves as a building block for the synthesis of potential drug candidates with fluorinated aromatic structures.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the difluoromethoxy and fluorine groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

2-(Bromomethyl)-4-fluorobenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

4-(Difluoromethoxy)-1-fluorobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Chloromethyl)-4-(difluoromethoxy)-1-fluorobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity patterns.

Uniqueness: 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both bromomethyl and difluoromethoxy groups allows for diverse chemical transformations and applications in various fields of research .

Biological Activity

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

- Molecular Formula : C8H7BrF3O

- CAS Number : 1017779-36-0

- Molecular Weight : 251.04 g/mol

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial activity. For instance, a related study on fluoroaryl compounds demonstrated varying degrees of antimicrobial efficacy against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM depending on structural modifications.

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|

| MA-1156 | 16 | 15 |

| MA-1115 | 32 | 16 |

| MA-1116 | 64 | 16 |

| MA-1114 | 128 | Not Significant |

The compound MA-1156 exhibited the highest antimicrobial activity with an MIC of 16 µM, indicating that modifications such as bromomethyl and difluoromethoxy groups enhance its efficacy against bacterial strains .

Cytotoxicity Studies

Cytotoxicity assays using WST-1 reagent have shown that fluorinated derivatives can significantly inhibit cell viability in cancer cell lines. The compound's structure influences its ability to penetrate cells and exert cytotoxic effects.

Case Study: Fluorinated Derivatives of 2-Deoxy-D-Glucose

A related study synthesized halogenated derivatives of 2-deoxy-D-glucose, which showed enhanced cytotoxicity in glioblastoma multiforme (GBM) cells. The fluorinated derivatives had lower IC50 values compared to their non-fluorinated counterparts, suggesting that similar modifications might enhance the biological activity of this compound against cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of halogen atoms can significantly alter the biological properties of aromatic compounds. The presence of bromine and difluoromethoxy groups in this compound may enhance lipophilicity and metabolic stability, contributing to its biological activity.

Key Findings:

- Halogenation : Enhances binding affinity to biological targets.

- Lipophilicity : Increased hydrophobic character improves cell membrane penetration.

- Metabolic Stability : Fluorine substitutions can protect against metabolic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.